REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]([F:21])([F:20])[C-:5]([C:16]([F:19])([F:18])[F:17])[C:6]([F:15])([F:14])[C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[F:9].CN([S+](N(C)C)N(C)C)C>C(#N)C1C=CC=CC=1>[Br:1][C:5]([C:16]([F:17])([F:18])[F:19])([C:6]([F:15])([F:14])[C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[F:9])[C:4]([F:20])([F:21])[F:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
tris(dimethylamino)sulfonium 1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)-2-pentanide
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
FC([C-](C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F.CN(C)[S+](N(C)C)N(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 25°
|
Type
|
DISTILLATION
|
Details
|
the volatile portion was distilled out under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
redistilled at atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |